molecular formula C11H14INO B2879677 N-tert-butyl-2-iodobenzamide CAS No. 329003-19-2

N-tert-butyl-2-iodobenzamide

Cat. No.: B2879677
CAS No.: 329003-19-2
M. Wt: 303.143
InChI Key: UMHMUOUBXYRXCW-UHFFFAOYSA-N
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Description

N-tert-butyl-2-iodobenzamide is an organic compound with the molecular formula C11H14INO. It is a versatile small molecule scaffold used in various chemical and biological applications. The compound is characterized by the presence of an iodine atom attached to the benzene ring and a tert-butyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-butyl-2-iodobenzamide can be synthesized through several methods. One common approach involves the iodination of N-tert-butylbenzamide. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds as follows:

  • Dissolve N-tert-butylbenzamide in a suitable solvent like dichloromethane.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction Reactions: The iodine atom can be reduced to form N-tert-butylbenzamide.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various N-tert-butyl-2-substituted benzamides.
  • Oxidation reactions produce this compound derivatives with different oxidation states.
  • Reduction reactions result in N-tert-butylbenzamide.

Scientific Research Applications

N-tert-butyl-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of halogen bonding interactions and their effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

N-tert-butyl-2-iodobenzamide can be compared with other similar compounds such as:

    N-tert-butyl-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine. It has different reactivity and bonding characteristics.

    N-tert-butyl-2-bromobenzamide: Contains a bromine atom, offering intermediate properties between the chlorine and iodine analogs.

    N-tert-butyl-2-fluorobenzamide: Features a fluorine atom, which significantly alters its electronic properties and reactivity.

Uniqueness: this compound is unique due to the presence of the iodine atom, which provides distinct halogen bonding capabilities and reactivity compared to its halogenated analogs. This makes it a valuable compound for studying halogen bonding and its applications in various fields.

Properties

IUPAC Name

N-tert-butyl-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHMUOUBXYRXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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